3-(Pyridin-3-ylamino)benzoic acid
Description
Historical Context and Discovery Chronology
3-(Pyridin-3-ylamino)benzoic acid emerged as a compound of interest in the early 21st century, with its first structural characterization reported in scientific literature around 2014. Its discovery aligns with broader advancements in medicinal chemistry, particularly in synthesizing heterocyclic benzoic acid derivatives for applications in drug development. While natural sources of benzoic acid derivatives, such as Anemarrhena asphodeloides, have been studied since the 2000s, this synthetic analogue was developed to explore structure-activity relationships in kinase inhibitors and other therapeutic targets. The compound’s synthesis reflects methodologies established for pyridinyl-substituted benzoic acids, including condensation reactions between aminopyridines and halogenated benzoic acids under basic conditions.
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, N-pyridin-3-yl-3-aminobenzoic acid , precisely describes its molecular architecture. Key structural features include:
- A benzoic acid core (C₆H₅COOH) substituted at the 3-position with an amino group (-NH-).
- A pyridin-3-yl group (C₅H₄N) bonded to the amino nitrogen.
Molecular formula : C₁₂H₁₀N₂O₂
Molecular weight : 214.22 g/mol
SMILES : C1=CC=NC(=C1)NC2=CC(=CC=C2)C(=O)O
InChIKey : SSEWLLBHIALDQC-UHFFFAOYSA-N
The planar structure facilitates π-π interactions in biological systems, while the carboxylic acid and pyridinylamino groups enable hydrogen bonding and metal coordination. Spectroscopic data (e.g., ¹H NMR, IR) confirm the presence of characteristic signals:
Position Within Benzoic Acid Derivative Taxonomy
This compound belongs to three nested taxonomic categories:
- Benzoic acids : Characterized by a benzene ring bonded to a carboxylic acid group (-COOH).
- Aminobenzoic acids : Substituted with an amino group (-NH₂) on the benzene ring.
- Heterocyclic benzoic acid derivatives : Incorporate nitrogen-containing heterocycles (e.g., pyridine) via amino linkages.
This taxonomy highlights its role as a hybrid molecule bridging simple aromatic acids and complex heterocycles. Compared to analogues like 4-aminobenzoic acid (vitamin B10), the pyridinylamino substitution introduces basicity (pKa ~4.8 for pyridine) and enhances solubility in polar aprotic solvents. Its structural uniqueness is further evident when contrasted with:
Table 2: Taxonomic Comparison
| Compound | Substituent Position | Key Functional Groups |
|---|---|---|
| This compound | 3-position on benzene | -COOH, -NH-(pyridin-3-yl) |
| 4-Aminobenzoic acid | 4-position on benzene | -COOH, -NH₂ |
| 3-Pyridylbenzoic acid | 3-position on benzene | -COOH, direct pyridinyl |
Properties
IUPAC Name |
3-(pyridin-3-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWQYWFYRHZQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylamino)benzoic acid typically involves the reaction of 3-aminopyridine with 3-bromobenzoic acid under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyridine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the most notable applications of 3-(Pyridin-3-ylamino)benzoic acid is in the pharmaceutical industry. It serves as a scaffold for the development of new drugs. Researchers have incorporated this molecule into the design of novel derivatives with enhanced biological properties .
Case Study: Nilotinib Hydrochloride
- Background : Nilotinib is an orally administered medication used to treat Philadelphia chromosome-positive chronic myelogenous leukemia (CML).
- Role of this compound : This compound acts as an intermediate in the synthesis of Nilotinib, contributing to the development of effective treatments for resistant forms of leukemia .
Research has indicated that this compound possesses potential biological activities, prompting further investigation into its effects against various pathogens.
In Vitro Studies :
- Antimicrobial Activity : Preliminary studies have evaluated its effectiveness against bacterial and fungal strains. While some results are promising, further research is needed to confirm efficacy and elucidate mechanisms of action .
- Antioxidant Properties : There are indications that this compound may exhibit antioxidant activity, although more comprehensive studies are required to fully understand its potential implications.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylamino)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The benzoic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and functional group variations among 3-(Pyridin-3-ylamino)benzoic acid and its analogs:
Physicochemical Properties
- Solubility: 3-(Sulfooxy)benzoic acid exhibits enhanced water solubility due to the strongly acidic sulfonic acid group (-OSO₃H), which ionizes readily in aqueous media . In contrast, 3-{[6-(3-methylphenyl)pyridazin-3-yl]amino}benzoic acid has reduced solubility in polar solvents due to the hydrophobic 3-methylphenyl substituent . The hydroxyamino-iminomethyl analog (CAS 199447-10-4) shows moderate solubility, balancing polar (hydroxyamino) and nonpolar (benzene ring) groups .
- Acidity: The sulfooxy derivative (pKa ~1–2 for -OSO₃H) is significantly more acidic than the parent benzoic acid (pKa ~4.2) . The iminomethyl group in CAS 199447-10-4 is electron-withdrawing, lowering the pKa of the carboxylic acid (estimated pKa ~3.5) . this compound has a typical benzoic acid pKa (~4.2), as the pyridine amino group exerts minimal electronic effects.
Biological Activity
3-(Pyridin-3-ylamino)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a pyridine ring attached to an amino group, which is further connected to a benzoic acid moiety. Its molecular formula is . The synthesis typically involves methods such as the Ullmann reaction and nucleophilic aromatic substitution, which are optimized for yield and purity using techniques like NMR spectroscopy and mass spectrometry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial and fungal strains. However, further research is needed to confirm these findings and elucidate the mechanisms of action.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, although comprehensive investigations are required to establish the extent of this activity.
- Anticancer Activity : The compound has been explored for its anticancer properties. It has been incorporated into the design of novel derivatives with enhanced biological effects. Studies indicate that modifications to the molecular structure can significantly improve antiproliferative activity against cancer cell lines such as HeLa and A549 .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in hydrogen bonding and π-π interactions, while the benzoic acid moiety enhances solubility, facilitating transport within biological systems.
Antiproliferative Activity
A study investigated the antiproliferative effects of pyridine derivatives, including this compound. The findings revealed that structural modifications could enhance activity against various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 4.5 | A549 |
| Modified Derivative A | 2.1 | HeLa |
| Modified Derivative B | 1.5 | MDA-MB-231 |
These results indicate that certain modifications significantly improve efficacy against targeted cancer cells .
Antimicrobial Studies
In another research effort, the antimicrobial efficacy of this compound was assessed against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound demonstrated promising antimicrobial activity, particularly against Candida albicans, suggesting its potential as a therapeutic agent in treating infections.
Q & A
Q. What are the common synthetic routes for 3-(Pyridin-3-ylamino)benzoic acid and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between pyridine derivatives and benzoic acid precursors. For example:
- Schiff Base Formation : Reacting 3-aminobenzoic acid with pyridine-3-carbaldehyde under acidic conditions forms the Schiff base intermediate, which can be reduced to the target compound .
- Two-Step Process : As described in a process for analogous benzoic acids, reacting a substituted benzaldehyde with an aniline derivative in acidic media yields intermediates, which are oxidized to form the final product .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating pure compounds .
Q. How can researchers determine the solubility of this compound in organic solvents?
- Methodological Answer : A gravimetric method is commonly employed:
Saturate the solvent with the compound at a controlled temperature (e.g., 303 K).
Filter undissolved material and evaporate the solvent.
Measure the residue mass to calculate solubility (g/L).
- Example : Hancock et al. used this approach for substituted benzoic acids in cyclohexane and benzene .
- Data Reference : Solubility in polar solvents (e.g., DMSO) is typically higher due to hydrogen bonding with the carboxylic acid group .
Q. What techniques confirm the molecular structure post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Single-crystal diffraction provides bond lengths/angles and confirms stereochemistry .
- Spectroscopy :
- NMR : - and -NMR verify aromatic proton environments and substituent positions.
- IR : Peaks at ~1700 cm confirm the carboxylic acid group .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).
- Crystallographic Resolution : If spectral ambiguity arises (e.g., tautomerism), X-ray diffraction provides definitive structural evidence .
- Case Study : Discrepancies in -NMR shifts for pyridine protons may arise from solvent effects; deuterated DMSO or CDCl should be tested .
Q. What strategies optimize synthetic routes for low-yield derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to improve reaction efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for condensation steps .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
Antimicrobial Testing : Use broth microdilution (MIC assays) against bacterial/fungal strains.
Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based activity assays.
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to biological targets (e.g., protein active sites) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data for substituted benzoic acids?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
